7-(Trifluoromethyl)benzo[d]thiazole
Description
Historical Context and Evolution of Benzothiazole (B30560) Chemistry
The journey of benzothiazole chemistry began in the late 19th century. The first synthesis of a benzothiazole derivative was reported in 1887. ontosight.aimdpi.com These compounds, characterized by a fused benzene (B151609) and thiazole (B1198619) ring, quickly garnered attention for their unique properties. ontosight.ai The fundamental structure of benzothiazoles consists of a five-membered 1,3-thiazole ring fused to a benzene ring, creating a bicyclic system where the nine atoms and any attached substituents are coplanar. wikipedia.org
Over the decades, research into benzothiazoles has expanded significantly, with a notable surge in the mid-20th century leading to the synthesis and characterization of numerous derivatives. ontosight.ai The versatility of the benzothiazole scaffold has made it a cornerstone in various scientific fields, including medicinal chemistry, materials science, and dye production. ontosight.aimdpi.com The development of diverse synthetic methodologies has been a crucial aspect of this evolution. Common strategies for synthesizing 2-substituted benzothiazoles often involve the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes, carboxylic acids, or nitriles. nih.govpcbiochemres.com
Significance of Trifluoromethylation in Molecular Design and Functionalization
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern drug design and materials science. hovione.comnih.gov This functional group, with the formula -CF3, is derived from a methyl group by replacing all three hydrogen atoms with fluorine atoms. wikipedia.org The first explorations of the trifluoromethyl group's medicinal applications date back to 1928, with more intensive research commencing in the mid-1940s. wikipedia.org
The significance of trifluoromethylation stems from the unique properties imparted by the -CF3 group. It is highly electronegative, often described as being intermediate between fluorine and chlorine, which can significantly alter the electronic properties of the parent molecule. wikipedia.org This strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, makes it a valuable tool for medicinal chemists. mdpi.comontosight.ai The trifluoromethyl group can enhance a molecule's binding affinity to biological targets, improve its metabolic stability by protecting it from oxidative degradation, and modulate its permeability across biological membranes. nih.govmdpi.com
The incorporation of the -CF3 group is a widely used tactic to fine-tune the physicochemical characteristics of a compound. mdpi.com It is often employed as a bioisostere for a methyl or chloro group to adjust steric and electronic properties. wikipedia.org A number of successful drugs, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex), contain a trifluoromethyl group, underscoring its importance in pharmaceutical development. wikipedia.org
Scope and Research Imperatives for 7-(Trifluoromethyl)benzo[d]thiazole Studies
The convergence of benzothiazole chemistry and trifluoromethylation in the form of this compound presents a compelling area for scientific investigation. The strategic placement of the trifluoromethyl group at the 7-position of the benzothiazole core is anticipated to significantly influence the molecule's properties and potential applications.
Current and future research on this compound and its derivatives is driven by several key imperatives:
Exploring Novel Synthetic Routes: Developing efficient and scalable synthetic methods for this compound is fundamental for its availability for further research.
Investigating Physicochemical Properties: A thorough characterization of its electronic, steric, and lipophilic properties is crucial to understanding its behavior and potential interactions.
Evaluating Biological Activity: Given the established pharmacological importance of both benzothiazoles and trifluoromethylated compounds, a primary research focus is the evaluation of this compound derivatives for various biological activities, including as potential therapeutic agents or agrochemicals. benthamscience.comnih.gov
Applications in Materials Science: The unique electronic properties conferred by the trifluoromethyl group suggest potential applications in the development of advanced organic materials. mdpi.com
The study of this compound is a promising frontier in heterocyclic chemistry, with the potential to yield novel compounds with valuable applications across multiple scientific disciplines.
Properties
Molecular Formula |
C8H4F3NS |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)5-2-1-3-6-7(5)13-4-12-6/h1-4H |
InChI Key |
CLUVQFNKTOCLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 7 Trifluoromethyl Benzo D Thiazole
Established Synthetic Pathways to 7-(Trifluoromethyl)benzo[d]thiazole
Established synthetic routes to this compound predominantly rely on the initial synthesis of a benzene (B151609) ring already bearing the trifluoromethyl group at the desired position, followed by the construction of the fused thiazole (B1198619) ring.
Precursor Synthesis and Halogenation Strategies
The key precursor for the synthesis of this compound is typically a 2,3-disubstituted aniline (B41778) derivative, where one substituent is an amino group or a precursor to it, and the other is a sulfur-containing group or a group that can be converted to one. A common strategy involves starting with a trifluoromethyl-substituted aniline. For instance, the synthesis of 2-amino-3-(trifluoromethyl)benzenethiol (B3230773) is a critical step. This can be conceptually approached from 2-chloro-3-(trifluoromethyl)aniline. The introduction of a thiol group ortho to the amino group is a key transformation. While direct thiol-functionalization can be challenging, multi-step sequences involving diazotization of the amino group followed by introduction of a sulfur-containing moiety are plausible.
Halogenation of trifluoromethyl-substituted anilines is another important strategy to introduce functional handles for subsequent cyclization. For example, the bromination of 3-(trifluoromethyl)aniline (B124266) can provide precursors where the bromine atom can be later displaced or used in a cross-coupling reaction to introduce the sulfur component of the thiazole ring.
Benzothiazole (B30560) Ring Formation Approaches
Once a suitable precursor such as 2-amino-3-(trifluoromethyl)benzenethiol is obtained, the benzothiazole ring can be formed through several established methods. A widely used approach is the condensation reaction with a one-carbon electrophile. For example, reaction with formic acid or its derivatives will yield the parent this compound. The general mechanism involves the initial formation of a formamide, followed by acid-catalyzed cyclization and dehydration.
Another common method is the Jacobson synthesis, which involves the oxidative cyclization of a thioanilide. In the context of this compound, this would entail the reaction of 2-amino-3-(trifluoromethyl)benzenethiol with a suitable acylating agent to form a thioanilide, which is then cyclized, often using an oxidizing agent like potassium ferricyanide.
The following table summarizes some common benzothiazole ring formation reactions:
| Reaction Type | Reagents | Key Features |
| Condensation | 2-Aminothiophenol (B119425), Aldehyde/Carboxylic Acid | Direct formation of 2-substituted benzothiazoles. |
| Oxidative Cyclization | 2-Aminothiophenol, Methyl Ketone | Forms 2-substituted benzothiazoles. |
| From Thioamides | N-Arylthioamide | Intramolecular C-S bond formation. |
Regioselective Trifluoromethylation Techniques
While the construction from pre-trifluoromethylated precursors is common, direct trifluoromethylation of the benzothiazole ring system is an alternative strategy. Achieving regioselectivity at the 7-position is a significant challenge due to the electronic properties of the benzothiazole ring. The electron-withdrawing nature of the thiazole ring tends to direct electrophilic substitution to the benzene ring, but controlling the specific position can be difficult.
Advanced Methodologies for Trifluoromethylation at the 7-Position
Recent advances in synthetic chemistry have provided new tools for the introduction of the trifluoromethyl group, some of which hold promise for the regioselective functionalization of benzothiazoles.
Transition-Metal-Catalyzed Trifluoromethylation
Transition-metal catalysis, particularly with palladium and copper, has emerged as a powerful method for C-H trifluoromethylation. These methods often involve the use of a directing group to achieve regioselectivity. For the synthesis of this compound, a directing group at the 6-position could potentially direct trifluoromethylation to the 7-position. However, direct C-H trifluoromethylation of unsubstituted benzothiazole often leads to a mixture of isomers.
A more controlled approach involves the use of a pre-functionalized benzothiazole, such as a 7-halobenzothiazole. In this case, a palladium-catalyzed cross-coupling reaction with a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), can be employed.
Below is a table summarizing transition-metal-catalyzed trifluoromethylation approaches:
| Catalyst System | Trifluoromethyl Source | Substrate |
| Pd(OAc)2 / Ligand | Umemoto's Reagent | Heterocycles |
| CuI | Togni's Reagent | Alkenes |
| Pd(dba)2 / BrettPhos | TMSCF3 | Aryl Halides |
Radical-Mediated Trifluoromethylation
Radical-mediated trifluoromethylation offers an alternative to metal-catalyzed methods and can sometimes provide different regioselectivity. These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to the aromatic ring. Photoredox catalysis is a common method for generating •CF3 radicals under mild conditions.
The regioselectivity of radical trifluoromethylation on benzothiazole is influenced by the electronic and steric properties of the substrate. While direct trifluoromethylation of benzothiazole might not be highly selective for the 7-position, the use of substituted benzothiazoles could influence the outcome. For instance, an electron-donating group at a position that directs radical attack to C7 could be a potential strategy.
Electrophilic and Nucleophilic Trifluoromethylation Reagents
The synthesis of trifluoromethyl-containing aromatic compounds, including this compound, often relies on the use of specialized trifluoromethylating reagents. These can be broadly categorized as electrophilic or nucleophilic.
Electrophilic Trifluoromethylating Reagents: These reagents deliver a "CF3+" equivalent to a nucleophilic substrate. Historically, the development of shelf-stable and effective electrophilic trifluoromethylating agents has been a significant area of research. cu.edu.eg Prominent examples include hypervalent iodine compounds, often referred to as Togni reagents, and sulfonium (B1226848) salts like the Umemoto reagents. beilstein-journals.org These reagents are known for their ability to trifluoromethylate a wide range of nucleophiles, including carbanions, enamines, and thiolate anions, albeit with varying yields. cu.edu.eg The reactivity of these reagents can be fine-tuned by modifying the substituents on the aromatic rings of the reagent itself. beilstein-journals.org For instance, the introduction of electron-withdrawing groups can enhance the electrophilicity of the trifluoromethylating agent. beilstein-journals.org
Nucleophilic Trifluoromethylating Reagents: These reagents provide a "CF3-" source to an electrophilic substrate. A common and cost-effective source for nucleophilic trifluoromethylation is fluoroform (HCF3). beilstein-journals.org In the presence of a strong base like potassium hexamethyldisilazide (KHMDS), fluoroform can generate the trifluoromethyl anion for reaction with various electrophiles, including esters, to form trifluoromethyl ketones. beilstein-journals.org Another approach involves the use of trifluoroacetonitrile (B1584977) (CF3CN), which can be generated in situ and reacts with nucleophiles like the amino group of diamines or amino(thio)phenols to form trifluoromethylated heterocycles. cas.cn Additionally, trifluoromethyl benzothiazole sulfones have been utilized as a source of the trifluoromethyl anion under photochemical conditions. acs.org
Table 1: Examples of Trifluoromethylating Reagents
| Reagent Type | Reagent Name/Class | Description | Reference |
|---|---|---|---|
| Electrophilic | Togni Reagents (Hypervalent Iodine) | Mild and effective for trifluoromethylation of carbon- and heteroatom-centered nucleophiles. | beilstein-journals.org |
| Electrophilic | Umemoto Reagents (Dibenzothiophenium salts) | Their electrophilicity can be tuned by substituents on the benzene rings. | beilstein-journals.org |
| Nucleophilic | Fluoroform (HCF3) with a strong base | A cost-effective source of the trifluoromethyl anion. | beilstein-journals.org |
| Nucleophilic | Trifluoroacetonitrile (CF3CN) | Can be generated in situ for the synthesis of trifluoromethylated heterocycles. | cas.cn |
| Nucleophilic | Trifluoromethyl benzothiazole sulfones | Generates a trifluoromethyl anion under photochemical conditions. | acs.org |
Synthetic Modifications and Functionalization of the Benzothiazole Core
Once the this compound scaffold is synthesized, it can undergo a variety of modifications to introduce new functional groups and build more complex molecular architectures.
Substitution Reactions at Unsubstituted Positions
The benzothiazole ring system has several positions available for substitution reactions. The reactivity of these positions is influenced by the electron-withdrawing nature of the trifluoromethyl group and the inherent electronic properties of the heterocyclic system. The C-2 position of the thiazole ring is a common site for nucleophilic substitution. cas.cn For instance, 2-substituted benzothiazoles can react with various nucleophiles, leading to the displacement of the substituent at the C-2 position. cas.cn
The benzene portion of the molecule also offers sites for electrophilic aromatic substitution, although the strong deactivating effect of the trifluoromethyl group will direct incoming electrophiles to specific positions and may require harsh reaction conditions. Functionalization can also be achieved through the modification of existing substituents. For example, if a nitro group is present on the benzothiazole ring, it can be reduced to an amino group, which can then be further functionalized.
Heteroatom Modifications within the Benzothiazole Ring System
Direct modification of the sulfur and nitrogen heteroatoms within the benzothiazole ring of this compound is less common than substitution on the carbon framework. However, some transformations involving these heteroatoms have been reported for related benzothiazole systems. One interesting reaction is the S-difluoromethylation-ring-opening of 2-substituted benzothiazoles, which leads to the formation of difluoromethyl 2-isocyanophenyl sulfides. cas.cn This reaction demonstrates a pathway where the thiazole ring is opened through a reaction involving the sulfur atom. cas.cn While this is a difluoromethylation rather than a modification of the existing ring atom, it highlights a reactivity pattern involving the heteroatom.
Formation of Fused or Bridged Polycyclic Systems Incorporating this compound
The this compound core can serve as a building block for the synthesis of more complex, fused, or bridged polycyclic systems. These reactions often involve the functional groups attached to the benzothiazole ring. For example, 2-aminobenzothiazole (B30445) derivatives can react with various reagents to form fused heterocyclic systems. One common strategy is the reaction of a 2-aminobenzothiazole with α-haloketones to construct imidazo[2,1-b]thiazole (B1210989) systems. nih.gov
Furthermore, benzothiazole derivatives can be used in multicomponent reactions to build elaborate molecular scaffolds. For instance, benzothiazole-containing compounds have been used to synthesize pyrano, pyridino, pyrazolo, azepino, and oxothiepano fused systems. researchgate.net The synthesis of trifluoromethyl-substituted fused bicyclic and tricyclic heterocycles, including pyrazoles, has also been reported, showcasing the utility of trifluoromethylated building blocks in constructing complex polycyclic structures. cu.edu.egrsc.org Palladium-catalyzed intramolecular C-H/C-H biaryl coupling reactions represent another powerful method for constructing benzo-fused polycyclic heteroaromatic compounds from appropriately substituted precursors. mdpi.com
Table 2: Examples of Fused Polycyclic Systems from Benzothiazole Derivatives
| Starting Material Type | Reaction Type | Resulting Fused System | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole derivatives | Reaction with α-haloketones | Imidazo[2,1-b]thiazoles | nih.gov |
| Benzothiazole derivatives | Multicomponent reactions | Pyrano, pyridino, pyrazolo, azepino, and oxothiepano fused systems | researchgate.net |
| Trifluoromethylated cyclic ketones | Intramolecular cyclization | Trifluoromethylated fused tricyclic pyrazoles | rsc.org |
| Diaryl ether/thioether/amine precursors | Palladium-catalyzed C-H/C-H biaryl coupling | Benzo-fused polycyclic heteroaromatics | mdpi.com |
Compound Names
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Trifluoroacetonitrile |
| Fluoroform |
| Potassium hexamethyldisilazide |
| Difluoromethyl 2-isocyanophenyl sulfide |
| Imidazo[2,1-b]thiazole |
Chemical Reactivity and Mechanistic Investigations of 7 Trifluoromethyl Benzo D Thiazole
Aromatic Reactivity and Electrophilic/Nucleophilic Substitution Patterns
The benzothiazole (B30560) ring system is a fused heterocycle, and its reactivity is a composite of the individual benzene (B151609) and thiazole (B1198619) rings, influenced by their mutual interaction. The placement of a powerful electron-withdrawing group, such as the trifluoromethyl moiety, at position 7 further nuances this reactivity.
The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups used in medicinal chemistry and materials science. nih.gov Its strong inductive effect (-I) significantly reduces the electron density of the aromatic ring to which it is attached. This alteration of electronic properties has profound implications for the molecule's reactivity. nih.gov
The presence of the -CF3 group at the 7-position deactivates the benzene portion of the benzothiazole nucleus towards electrophilic aromatic substitution. The electron density of the ring is substantially diminished, making it a less favorable target for attack by electrophiles. In contrast, this electron deficiency activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a reaction class that is typically challenging for electron-rich aromatic systems. The -CF3 group stabilizes the negative charge that develops in the intermediate (a Meisenheimer-like complex) during a nucleophilic attack.
The table below compares the electronic effect of the trifluoromethyl group with other common substituents using the Hammett parameter (σp), which quantifies the electron-donating or electron-withdrawing influence of a substituent on an aromatic ring.
| Substituent | Hammett Parameter (σp) | Electronic Effect | Impact on Electrophilic Aromatic Substitution |
| -OCH3 (Methoxy) | -0.27 | Strong Electron-Donating | Activating |
| -CH3 (Methyl) | -0.17 | Weak Electron-Donating | Activating |
| -H (Hydrogen) | 0.00 | Neutral | Baseline |
| -Cl (Chloro) | 0.23 | Weak Electron-Withdrawing | Deactivating |
| -CN (Cyano) | 0.66 | Strong Electron-Withdrawing | Deactivating |
| -CF3 (Trifluoromethyl) | 0.54 | Strong Electron-Withdrawing | Strongly Deactivating |
| -NO2 (Nitro) | 0.78 | Very Strong Electron-Withdrawing | Strongly Deactivating |
Data compiled from established chemical principles.
The directing effect of substituents is a cornerstone of aromatic chemistry. The strongly deactivating -CF3 group is a meta-director in classical electrophilic aromatic substitution reactions. Therefore, in the context of 7-(trifluoromethyl)benzo[d]thiazole, any potential electrophilic attack on the benzene ring would be predicted to occur at the C-4 and C-6 positions, which are meta to the C-7 substituent. However, given the strong deactivation, such reactions would require harsh conditions.
For nucleophilic aromatic substitution (SNAr), the regioselectivity is dictated by the positions that are electronically activated by the electron-withdrawing group and the presence of a suitable leaving group. While the -CF3 group at C-7 enhances the electrophilicity of the entire benzene ring, SNAr reactions typically occur at positions ortho or para to the activating group where a leaving group is present.
Stereoselectivity is not typically a primary consideration in substitutions on the planar aromatic ring itself but becomes crucial when reactions create new chiral centers, for instance, in the side chains or during asymmetric catalysis involving the molecule.
Reactivity of the Benzothiazole Nitrogen and Sulfur Atoms
The heteroatoms in the thiazole portion of the molecule possess lone pairs of electrons and are key centers of reactivity.
The nitrogen atom of the benzothiazole ring is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides. This results in the formation of a quaternary benzothiazolium salt. These N-alkylation and N-acylation reactions are fundamental transformations for this class of heterocycles. nih.gov
The reaction proceeds via a standard SN2 mechanism where the nitrogen's lone pair attacks the electrophilic carbon of the alkylating or acylating agent. The electron-withdrawing -CF3 group at the 7-position is expected to reduce the nucleophilicity of the nitrogen atom by pulling electron density away from the heterocyclic ring. Consequently, this compound would be expected to be less reactive in N-alkylation and N-acylation reactions compared to unsubstituted benzothiazole, potentially requiring stronger electrophiles or more forcing reaction conditions.
The thiazole ring, despite its aromatic character, can undergo ring-opening reactions under specific conditions, often involving the sulfur atom. For instance, certain 2-substituted benzothiazoles have been shown to undergo an S-difluoromethylation-ring-opening elimination tandem reaction, yielding 2-isocyanoaryl thioethers. cas.cn This demonstrates that the C2-S bond is susceptible to cleavage.
Another documented pathway is the oxidative ring-opening of benzothiazole derivatives using reagents like magnesium monoperoxyphthalate, which results in the formation of acylamidobenzene sulfonates. researchgate.net This transformation is believed to proceed through the opening of the thiazole ring followed by the oxidation of the resulting thiol intermediate.
The presence of the 7-trifluoromethyl group would influence the stability of the benzothiazole ring and its propensity to undergo such ring-opening reactions. The electron-withdrawing nature of the -CF3 group could potentially make the heterocyclic ring more susceptible to certain types of nucleophilic attack that initiate the ring-opening cascade.
The table below summarizes key reactions involving the heteroatoms of the benzothiazole core.
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl benzothiazolium salt | nih.gov |
| N-Acylation | Acyl Halide (RCOX) | N-Acyl benzothiazolium salt | nih.gov |
| S-Difluoromethylation & Ring Opening | TMSCF2H, CsF | Difluoromethyl 2-isocyanophenyl sulfide | cas.cn |
| Oxidative Ring Opening | MMPP, Alcohol | Acylamidobenzene sulfonate ester | researchgate.net |
Mechanisms of Key Transformations Involving this compound
Understanding the mechanisms of these reactions is crucial for predicting outcomes and designing new synthetic routes. A plausible mechanism for the ring-opening of a 2-substituted benzothiazole, as described in the literature, provides insight into the molecule's reactivity. cas.cn
Proposed Mechanism: S-Difluoromethylation-Initiated Ring Opening
This mechanism is adapted from studies on related 2-substituted benzothiazoles and illustrates a potential reactivity pathway for the this compound core. cas.cn
Nucleophilic Attack: A difluoromethyl anion (generated from a precursor like TMSCF2H) acts as a nucleophile. It attacks the electrophilic C2 carbon of the benzothiazole ring.
Intermediate Formation: This attack forms a transient, negatively charged intermediate where the C2-S bond is weakened.
Ring Opening: The intermediate undergoes a ring-opening step. The C2-S bond cleaves, transferring the negative charge to the sulfur atom, which now exists as a thiolate. The thiazole ring is now open.
Elimination: The final step involves the elimination of the leaving group originally at the C2 position, leading to the formation of an isocyanide group (-N≡C) and the final S-difluoromethylated product.
Kinetic and Thermodynamic Studies of Reactions
Currently, there is no publicly available literature detailing kinetic or thermodynamic studies on reactions involving this compound. This includes the absence of experimentally determined rate constants, activation energies, and other kinetic parameters for any of its chemical transformations. Similarly, thermodynamic data such as the enthalpy (ΔH) and entropy (ΔS) of reaction for this compound have not been reported.
Such studies are crucial for understanding the feasibility and spontaneity of chemical processes, as well as for optimizing reaction conditions for the synthesis of novel derivatives. The lack of this fundamental data hinders the predictive understanding of the compound's behavior in various chemical environments.
Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are paramount for elucidating reaction mechanisms. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are typically employed to isolate and study these transient species. However, no studies have been published that focus on the trapping or spectroscopic characterization of any reaction intermediates formed during chemical transformations of this compound.
Without this information, any proposed reaction mechanism would be purely speculative and lack the empirical evidence necessary for validation.
Computational Validation of Proposed Reaction Pathways
In modern chemistry, computational methods, particularly Density Functional Theory (DFT), are invaluable tools for validating proposed reaction pathways, calculating transition state energies, and providing insights into the electronic structure of molecules. While DFT and other computational studies have been applied to various benzothiazole derivatives, these investigations have primarily focused on correlating molecular properties with biological activity, such as in molecular docking studies.
There is a notable absence of computational research specifically aimed at elucidating the reaction mechanisms of this compound. Theoretical investigations into its potential reaction pathways, the influence of the trifluoromethyl group on the stability of intermediates and transition states, and the prediction of kinetic and thermodynamic parameters are yet to be undertaken.
Advanced Spectroscopic and Structural Elucidation of 7 Trifluoromethyl Benzo D Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-(Trifluoromethyl)benzo[d]thiazole. The analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial proximity of the nuclei within the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. The proton on the thiazole (B1198619) ring (H2) would typically appear as a singlet in the downfield region. The protons on the benzene (B151609) ring (H4, H5, and H6) would present as a complex splitting pattern due to spin-spin coupling. The electron-withdrawing nature of the trifluoromethyl group at the 7-position would significantly influence the chemical shifts of the adjacent protons, particularly H6.
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the nitrogen, sulfur, and the trifluoromethyl substituent. For instance, the carbon atom directly attached to the trifluoromethyl group (C7) is expected to be significantly deshielded.
¹⁵N NMR spectroscopy, although less common, can offer valuable information about the electronic environment of the nitrogen atom in the thiazole ring. The chemical shift of the nitrogen would be sensitive to substitution on the benzothiazole (B30560) core.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. This compound would show a single sharp signal in the ¹⁹F NMR spectrum, characteristic of the CF₃ group. The chemical shift of this signal provides a sensitive probe of the electronic environment within the molecule. For related trifluoromethylated benzothiazole derivatives, the ¹⁹F NMR chemical shifts are often observed in the range of -60 to -65 ppm (relative to CFCl₃). nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~155-160 |
| H2 | ~9.0-9.2 | - |
| C3a | - | ~135-140 |
| C4 | - | ~120-125 |
| H4 | ~7.8-8.0 | - |
| C5 | - | ~125-130 |
| H5 | ~7.4-7.6 | - |
| C6 | - | ~120-125 (quartet, JCF) |
| H6 | ~7.6-7.8 | - |
| C7 | - | ~128-132 (quartet, JCF) |
| C7a | - | ~150-155 |
| CF₃ | - | ~120-125 (quartet, JCF) |
Two-dimensional NMR techniques are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the assignment of adjacent protons on the benzene ring (H4, H5, and H6).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For a planar molecule like this compound, NOESY can confirm through-space interactions between adjacent protons on the aromatic rings.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound (C₈H₄F₃NS), distinguishing it from other compounds with the same nominal mass. The exact mass of this compound is 203.0044 g/mol . chemscene.comchemicalbook.com
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of benzothiazole derivatives often involves the cleavage of the thiazole ring. For this compound, characteristic fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃), followed by the fragmentation of the benzothiazole core. The stability of the resulting fragments can provide clues about the initial structure.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Note: These are predicted fragmentation patterns based on known fragmentation of similar compounds.)
| m/z | Proposed Fragment |
| 203 | [M]⁺ |
| 134 | [M - CF₃]⁺ |
| 108 | [C₆H₄S]⁺ |
| 91 | [C₆H₅N]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing the molecular structure.
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring, C=N stretching of the thiazole ring, and C-S stretching vibrations. The strong C-F stretching vibrations of the trifluoromethyl group would be a prominent feature in the spectrum, typically appearing in the region of 1100-1300 cm⁻¹. The substitution pattern on the benzene ring can also be inferred from the pattern of the C-H out-of-plane bending vibrations in the fingerprint region. For related benzothiazole structures, characteristic IR peaks include C-H stretching around 3100-3000 cm⁻¹, C=N stretching near 1600-1650 cm⁻¹, and C=C aromatic stretching in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net
Raman spectroscopy, which is sensitive to the polarizability of bonds, would complement the IR data. The symmetric vibrations of the aromatic rings and the C-S bonds are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted frequencies based on the analysis of similar compounds.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (Thiazole) | 1650 - 1600 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch (CF₃) | 1300 - 1100 (strong, multiple bands) |
| C-S Stretch | 800 - 700 |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 |
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
The introduction of a trifluoromethyl (CF₃) group, a potent electron-withdrawing substituent, is known to significantly modulate the electronic properties and, consequently, the photophysical behavior of aromatic and heterocyclic compounds. In the context of benzothiazole derivatives, this substitution can influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission characteristics.
The UV-Visible absorption spectra of benzothiazole derivatives are characterized by transitions between electronic energy levels. The position and intensity of absorption bands are sensitive to the nature and position of substituents on the benzothiazole ring system.
For instance, in a study of benzothiazole-difluoroborate derivatives, a compound featuring a trifluoromethyl group at the 6-position, namely ((Z)-[(Difluoroboryloxy)(p-methoxyphenyl)methylene][6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amine), exhibited distinct absorption properties. rsc.orgnih.gov While the exact absorption maximum for this specific compound is part of a broader dataset, the research highlights that substitution patterns significantly influence the electronic transitions. rsc.orgnih.gov Generally, the absorption spectra of such donor-acceptor systems are complex, with the lowest energy absorption band often attributed to an intramolecular charge transfer (ICT) transition from the electron-donating part of the molecule to the electron-accepting benzothiazole moiety. nih.gov
Theoretical studies on related compounds, such as (E)-7-(4-(trifluoromethyl)benzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (FMBIF), have shown that the electronic transitions are influenced by the solvent polarity. kbhgroup.in In this case, theoretical absorption maxima were calculated to be around 341-354 nm, corresponding to HOMO to LUMO transitions. kbhgroup.in Experimental UV-Vis analysis of fluorinated hydrazinylthiazole derivatives also confirms that the absorption characteristics are dependent on the substitution pattern on the aromatic rings. nih.gov
| Compound | Solvent | Absorption Maximum (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| ((Z)-[(Difluoroboryloxy)(p-methoxyphenyl)methylene][6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amine) | Chloroform | Not explicitly stated for this single compound in the provided data | Not explicitly stated for this single compound in the provided data | rsc.org |
| (E)-7-(4-(trifluoromethyl)benzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (FMBIF) | DCM (experimental) | 371 | Not Provided | kbhgroup.in |
| (E)-7-(4-(trifluoromethyl)benzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (FMBIF) | DMSO (experimental) | 365 | Not Provided | kbhgroup.in |
This table presents data for derivatives related to this compound to illustrate the electronic absorption properties of similar structures.
The emission properties of benzothiazole derivatives, including fluorescence and phosphorescence, are highly dependent on their molecular structure and environment. The trifluoromethyl group can play a crucial role in tuning these properties.
A study on benzothiazole-difluoroborates demonstrated that the fluorescence quantum yield (Φf) can be precisely controlled by substitution. rsc.orgnih.gov For the derivative with a CF₃ group at the 6-position and a methoxy (B1213986) group on the phenyl ring, a remarkably high fluorescence quantum yield of 99.8% was observed in chloroform. rsc.orgnih.gov This suggests that the specific combination and positioning of electron-withdrawing and electron-donating groups can lead to highly emissive compounds. rsc.orgnih.gov The study also noted that for this particular derivative, the fluorescence was not significantly affected by the viscosity or the hydrogen-bonding nature of the solvent, indicating a robust emissive character. rsc.org
In contrast, other derivatives in the same study with different substituents showed a wide range of quantum yields, from nearly non-emissive to highly fluorescent, highlighting the complex interplay of factors that govern radiative and non-radiative decay pathways. rsc.orgnih.gov Theoretical calculations on these systems help to rationalize the observed photophysical behavior by examining the geometries of the excited states and the barriers to non-radiative decay. rsc.orgnih.gov
Information on the phosphorescence of these specific trifluoromethyl-substituted benzothiazoles is scarce in the available literature. Generally, phosphorescence is less commonly observed at room temperature for organic molecules unless specific structural features, such as the presence of heavy atoms, promote intersystem crossing.
| Compound | Solvent | Excitation Wavelength (λ_ex, nm) | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φf, %) | Reference |
| ((Z)-[(Difluoroboryloxy)(p-methoxyphenyl)methylene][6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amine) | Chloroform | Not Provided | Not Provided | 99.8 | rsc.orgnih.gov |
| ((Z)-[(Difluoroboryloxy)(p-methoxyphenyl)methylene][6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amine) | Methanol | Not Provided | Not Provided | Not Provided | rsc.orgnih.gov |
| ((Z)-[(Difluoroboryloxy)(p-methoxyphenyl)methylene][6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amine) | Glycerol | Not Provided | Not Provided | Not Provided | rsc.orgnih.gov |
This table presents data for a derivative of 6-(Trifluoromethyl)benzo[d]thiazole, illustrating the potential for high fluorescence efficiency in this class of compounds.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the structure of a related compound, 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, offers valuable insights. nih.gov
This compound crystallizes in the monoclinic space group I2/a. nih.gov The benzisothiazolinone ring system is nearly planar, and the cyclohexyl group adopts a chair conformation. nih.gov The crystal packing is characterized by the formation of centrosymmetric dimers through weak C-H···O hydrogen bonds. nih.gov Notably, the structure reveals an intramolecular N-S···O chalcogen bond. nih.gov
The presence of the trifluoromethyl group at the 5-position and a nitro group at the 7-position significantly influences the electronic distribution and intermolecular interactions within the crystal lattice. Although this molecule differs from the target compound, the crystallographic data underscores the importance of substituent effects on the solid-state architecture of benzothiazole-type systems. The planarity of the core and the nature of the intermolecular forces observed can be indicative of the types of interactions that might be expected for this compound.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one | Monoclinic | I2/a | Nearly planar heterobicyclic system, chair conformation of cyclohexyl group, centrosymmetric dimers via C-H···O bonds, intramolecular N-S···O chalcogen bond. | nih.gov |
This table summarizes the crystallographic data for a derivative containing a trifluoromethyl group, providing an example of the solid-state structure of a related benzothiazole-type molecule.
Computational and Theoretical Studies on 7 Trifluoromethyl Benzo D Thiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electron distribution and energy levels within 7-(Trifluoromethyl)benzo[d]thiazole.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are used to determine its most stable three-dimensional structure, a process known as geometry optimization. researchgate.net These calculations yield the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.
The exploration of the potential energy surface through DFT can also identify various conformers and the energy barriers between them. This is particularly relevant for the trifluoromethyl group, which can rotate, and understanding the energetic landscape of this rotation is critical for assessing its conformational preferences.
Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, with a larger gap generally indicating lower chemical reactivity. aimspress.com
For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron transfer processes. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the energies and distributions of these orbitals significantly. nih.gov
Electrostatic Potential Surface (ESP) Mapping and Charge Distribution
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. researchgate.net The ESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.gov
For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the thiazole (B1198619) ring, indicating a site for potential hydrogen bonding or coordination to metal ions. The trifluoromethyl group would contribute to a more positive potential on the adjacent aromatic ring.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be employed to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. While specific studies on the reaction pathways of this compound are not readily found, this methodology is widely applied to understand the reactivity of similar heterocyclic compounds.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is critical to its function. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms, particularly the rotation of the trifluoromethyl group. scilit.com
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can provide insights into the flexibility of the molecule, its conformational landscape, and its interactions with a solvent or a biological receptor.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can be used to predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. researchgate.net A strong correlation between the calculated and experimental spectra would provide confidence in the accuracy of the computed molecular structure and electronic properties. researchgate.net While experimental NMR data for derivatives like 7-(Trifluoromethyl)benzo[d]thiazol-2-amine (B1368866) are available, a direct comparison for the parent compound is not documented in the searched literature. bldpharm.com
Influence of the Trifluoromethyl Group on Aromaticity and Electronic Resonance
The introduction of a trifluoromethyl (CF3) group at the 7-position of the benzo[d]thiazole scaffold induces significant alterations in the molecule's electronic structure, primarily impacting its aromaticity and electronic resonance. The CF3 group is a potent electron-withdrawing substituent, a characteristic that stems from the high electronegativity of the three fluorine atoms. This strong inductive effect is the principal mechanism through which it influences the delocalized π-electron system of the fused aromatic rings.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these electronic perturbations. While specific quantitative data for this compound is not extensively documented in publicly available literature, the well-established electronic properties of the CF3 group and analysis of related substituted benzothiazoles allow for a detailed theoretical assessment.
The aromatic character of the benzothiazole (B30560) system is not uniform; the benzene (B151609) ring exhibits a higher degree of aromaticity compared to the thiazole ring. This disparity is quantifiable through various computational metrics, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). For the parent benzothiazole molecule, the benzene ring possesses a high HOMA value, approaching that of benzene itself, while the thiazole ring has a considerably lower value, indicating reduced π-electron delocalization.
Electronic resonance within the this compound molecule is also significantly modulated by the CF3 substituent. The primary resonance contributors for the unsubstituted benzothiazole involve the delocalization of the π-electrons across the fused ring system. The introduction of the CF3 group, primarily through its strong -I (negative inductive) effect, polarizes the sigma framework, which in turn influences the π-system.
To illustrate the expected impact on aromaticity, a comparative analysis can be made with computationally derived data for other substituted benzothiazoles. For instance, studies on benzothiazole derivatives with other electron-withdrawing groups have shown a discernible effect on the electronic properties of the ring system.
| Compound | Ring | Predicted HOMA Value | Predicted NICS(1)zz Value (ppm) | Comment |
|---|---|---|---|---|
| Benzene | - | 1.00 | -29.9 | Reference compound for high aromaticity. |
| Benzo[d]thiazole (unsubstituted) | Benzene Ring | ~0.95 | ~ -9.5 | The benzene ring is highly aromatic, while the thiazole ring shows reduced aromaticity. |
| Thiazole Ring | ~0.65 | ~ -4.0 | ||
| This compound | Benzene Ring | < 0.95 | > -9.5 | The electron-withdrawing CF3 group is expected to decrease the aromaticity of the benzene ring. The effect on the thiazole ring is likely minor. |
| Thiazole Ring | ~0.65 | ~ -4.0 |
| Feature | Unsubstituted Benzo[d]thiazole | This compound |
|---|---|---|
| Primary Electronic Effect | Standard π-delocalization across the fused rings. | Strong -I (negative inductive) effect from the CF3 group. |
| Electron Density Distribution | Relatively uniform distribution across the benzene ring. | Significant polarization, with the benzene ring becoming electron-deficient. |
| Key Resonance Contributors | Structures showing delocalization of the lone pairs from sulfur and nitrogen into the ring system. | Increased contribution from resonance structures with a partial positive charge on the benzene ring, particularly at positions ortho and para to the CF3 group. |
Applications of 7 Trifluoromethyl Benzo D Thiazole As a Molecular Building Block in Chemical Synthesis
Incorporation into Complex Organic Architectures
Thiazole (B1198619) and benzothiazole (B30560) rings are privileged motifs found in numerous peptide-derived natural products and are increasingly incorporated into synthetic macrocycles to enhance biological activity and conformational stability. rsc.orgnih.govnih.gov Methodologies such as intramolecular thioalkylation and Hantzsch-based macrocyclization are employed to create these complex structures. scispace.com While specific literature detailing the incorporation of 7-(trifluoromethyl)benzo[d]thiazole into macrocycles is not extensive, its structure is well-suited for such applications, offering a route to fluorinated macrocyclic compounds with potentially enhanced properties.
In the realm of supramolecular chemistry, the electronic influence of the trifluoromethyl group is a key feature. For instance, in a closely related structure, 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, the electron-withdrawing nature of both the nitro and trifluoromethyl groups activates a benzene (B151609) C-H bond. nih.gov This activation facilitates the formation of weak intermolecular C-H···O hydrogen bonds, leading to the self-assembly of centrosymmetric dimers in the crystalline state. nih.gov This illustrates how the -CF3 group on the benzo-fused ring can direct the formation of higher-order supramolecular structures.
Table 1: Supramolecular Dimerization via C-H···O Hydrogen Bonding
| Interacting Groups | Molecular System | Resulting Assembly | Reference |
| Benzene C-H and Carbonyl O | 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one | Centrosymmetric Dimer | nih.gov |
The benzothiazole core is a viable unit for the construction of larger, repeating structures like dendrimers and polymers. Research has demonstrated the successful preparation of carbosilane dendrimers with peripheral 2-phenoxy-benzothiazole groups up to the seventh generation. mdpi.comnih.gov These materials are stable, soluble in organic solvents, and exhibit generation-dependent photoluminescence, demonstrating the utility of the benzothiazole moiety in creating well-defined macromolecular architectures. mdpi.com
Furthermore, the benzothiazole scaffold has been used to create functional polymers. For example, polymers derived from 2-hydrazinylbenzo[d]thiazole have been synthesized for potential use as drug carriers. researchgate.net Theoretical studies on polythiophenes featuring a benzo[d]thiazole side chain have also been conducted to predict their electronic properties for applications in organic electronics. nih.gov The incorporation of the this compound unit into such dendritic or polymeric systems would be a strategic approach to introduce fluorine, thereby modifying properties such as thermal stability, solubility, and electronic band gap.
Role in Ligand Design for Coordination Chemistry
The nitrogen and, to a lesser extent, the sulfur atoms of the benzothiazole ring make it an effective ligand for coordinating with metal ions. The 7-trifluoromethyl substituent plays a crucial role in modulating the electron density of the heterocyclic system, thus allowing for the fine-tuning of the coordination properties of ligands derived from this building block.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Thiazole- and thiadiazole-based ligands are increasingly explored for creating functional MOFs for applications in luminescence and sensing. mdpi.com For example, a highly luminescent Zr(IV)-based MOF has been synthesized using the π-conjugated, thiadiazole-functionalized linker 4,4′-(benzo[c] rsc.orgnih.govthiadiazole-4,7-diyl)dibenzoic acid. mdpi.com
While direct synthesis of MOFs using this compound as a primary linker is not yet widely reported, its structure is highly promising. By functionalizing the benzothiazole core with appropriate coordinating groups (e.g., carboxylates, pyridyls), it can be transformed into a multitopic linker. The potent electron-withdrawing -CF3 group would significantly lower the Lewis basicity of the coordinating nitrogen atom, which could influence the framework's stability, electronic properties, and affinity for guest molecules.
The development of metal complexes for catalysis relies heavily on ligand design to control the metal center's reactivity, selectivity, and stability. Benzothiazole derivatives serve as versatile platforms for creating such ligands. The electronic properties of the ligand are paramount, and the introduction of a trifluoromethyl group offers a powerful tool for electronic tuning.
Studies on related heterocyclic systems have shown that a -CF3 group can have a profound impact on reactivity. For instance, in the synthesis of benzo bldpharm.comthiazolo[2,3-c] rsc.orgnih.govbldpharm.comtriazole derivatives, a trifluoromethyl substituent was found to significantly increase the rate of the key intramolecular C-H functionalization step. nih.gov This rate enhancement is attributed to the increased electrophilicity of the sulfur atom and increased acidity of the triazole C-H bond, both resulting from the strong electron-withdrawing effect of the -CF3 group. nih.gov This principle can be extended to catalysis, where ligands based on this compound could be used to create more electrophilic metal centers or stabilize specific oxidation states, thereby enhancing catalytic activity in both homogeneous and heterogeneous systems.
The benzothiazole nucleus is a well-established chelating motif, capable of binding to a variety of metal ions through its nitrogen and sulfur heteroatoms. researchgate.net Studies involving aminothiazole Schiff base ligands have demonstrated their ability to form stable, octahedral complexes with divalent metals such as Co(II), Ni(II), Cu(II), and Zn(II). nih.gov Spectroscopic analysis confirmed that coordination occurs through the imine and thiazole nitrogen atoms. nih.gov
The introduction of a 7-trifluoromethyl group is expected to significantly alter the chelation properties of the benzothiazole core. The group's strong inductive effect withdraws electron density from the aromatic system, reducing the basicity of the thiazole nitrogen atom. This would likely result in a lower binding affinity (i.e., a smaller stability constant) for a given metal ion compared to its non-fluorinated analogue. This modulation allows for the precise tuning of ligand-metal interactions, which is critical for applications ranging from sensing and extraction to the design of metallodrugs.
Table 2: Metal Chelation Studies of Benzothiazole-Related Ligands
| Ligand Type | Metal Ions Studied | Characterization Methods | Key Findings | Reference |
| Aminothiazole Schiff Bases | Co(II), Ni(II), Cu(II), Zn(II) | FT-IR, UV-Vis, MS, Magnetic | Formation of octahedral complexes via N-coordination | nih.gov |
| Benzothiazole Schiff Base-Valine | Cu(II), Zn(II) | Spectroscopic, Viscosity, Thermal | Intercalative binding mode with DNA | researchgate.net |
Development of Advanced Materials with Tunable Physicochemical Properties
The incorporation of the this compound unit into larger molecular architectures is a promising strategy for creating advanced materials. The benzothiazole core itself is a well-known electron-deficient system, and the addition of a powerful electron-withdrawing trifluoromethyl group further modulates its electronic properties. This enhancement of electron affinity, coupled with the increased metabolic stability and lipophilicity conferred by the CF3 group, makes this building block highly attractive for developing materials with tailored characteristics. ontosight.ai
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells)
While specific research on this compound in optoelectronics is still emerging, the foundational properties of trifluoromethylated benzothiazoles suggest significant potential. In the design of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), precise control over molecular energy levels (HOMO/LUMO) is critical for efficient charge injection, transport, and recombination. The electron-deficient nature of the benzothiazole ring system is a desirable trait for n-type (electron-transporting) or emissive materials in electronic devices. bldpharm.com
Functional Polymers and Composites (e.g., High-Performance Polymers)
The this compound moiety is a compelling candidate for incorporation into functional polymers to create materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The inherent stability of the benzothiazole ring, combined with the robustness of the C-F bond, can contribute to the development of high-performance polymers.
Research on polythiophenes incorporating benzothiazole heterocycles has highlighted their potential as functional materials with high environmental sustainability and tunable optical and electrochemical characteristics. bldpharm.com These polymers have been identified as promising for applications in organic field-effect transistors and other electronic devices. bldpharm.com The synthesis of polymers from benzothiazole derivatives, such as those derived from 2-hydrazinylbenzo[d]thiazole, demonstrates the viability of using the benzothiazole core to create new polymer backbones. acs.org By extension, polymers containing the this compound unit could exhibit superior properties due to the influence of the CF3 group, such as increased solubility in organic solvents for better processability and modified electronic characteristics suitable for advanced applications.
Application as Probes and Tools in Chemical Biology Research (non-clinical)
In the realm of non-clinical chemical biology, the this compound scaffold serves as a versatile platform for the design of specialized molecular probes and modulators for in vitro research. Its unique combination of a fluorophore core and a trifluoromethyl group allows for multifaceted applications.
Fluorescent Probes for in vitro Biological System Studies
Benzothiazole derivatives are intrinsically fluorescent and form the core of many fluorescent probes. Their emission properties are often sensitive to the local environment, making them suitable for sensing applications. While specific fluorescent probes based on the this compound skeleton are not yet widely reported, the general principles of benzothiazole-based probes are well-established. For example, benzothiazole-based probes have been developed for detecting specific analytes like cysteine in biological systems. researchgate.net
The key advantage of the 7-trifluoromethyl derivative lies in its potential as a dual-mode probe. The trifluoromethyl group serves as an excellent tag for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org ¹⁹F NMR offers a high signal-to-noise ratio and a large chemical shift window with virtually no background signal in biological systems, making it a powerful tool for studying molecular interactions and cellular processes. beilstein-journals.orgyoutube.com Therefore, a molecule incorporating the this compound core could potentially be monitored by both fluorescence microscopy and ¹⁹F NMR, providing complementary data in in vitro studies.
Molecular Tags and Affinity Labels for Mechanistic Investigations
The trifluoromethyl group on the this compound scaffold is an ideal molecular tag for mechanistic studies using ¹⁹F NMR. Because fluorine is nearly absent in biological systems, the ¹⁹F NMR signal from a labeled molecule is highly specific. beilstein-journals.org This allows researchers to monitor the binding of a small molecule to a protein or other biomolecule in vitro without interference from other components of the sample. beilstein-journals.org
This "protein-observed fluorine NMR" (PrOF) approach can provide valuable information on ligand binding, conformational changes in proteins, and the determination of binding constants (Kd). beilstein-journals.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, meaning that even subtle changes upon binding can be detected. researchgate.net Studies have demonstrated the utility of ¹⁹F NMR in monitoring the metabolism of fluorinated drugs and in pharmacokinetic studies in vivo, highlighting the power of this technique. nih.govnih.gov Consequently, this compound can be used as a building block to construct molecules designed to investigate the mechanism of action of drugs or to probe the binding sites of proteins in vitro.
Design of Enzyme Inhibitors and Modulators for in vitro Enzymatic Assays
The this compound core has been successfully utilized in the design of potent and selective enzyme inhibitors for use in in vitro assays. The trifluoromethyl group often enhances binding affinity to target proteins by increasing lipophilicity, which facilitates passage through cell membranes and interaction with hydrophobic pockets in enzyme active sites. ontosight.ai
One notable example is the development of derivatives of 7-(trifluoromethyl)benzo[d]thiazol-2-amine (B1368866) as inhibitors of cyclooxygenase (COX) enzymes. In one study, compounds derived from this scaffold demonstrated significant inhibitory activity against both COX-1 and COX-2, with IC₅₀ values in the low micromolar range, indicating their potential as anti-inflammatory agents. ontosight.ai
Furthermore, a more complex derivative, 2-((6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide, has been shown to be a selective inhibitor of human carbonic anhydrase (CA) isoforms CA II and CA VII. nih.gov These enzymes are involved in various physiological processes, and their selective inhibition is a key goal in drug discovery. The study reported inhibition constants (Ki) in the nanomolar range for these isoforms. nih.gov These findings underscore the value of the this compound scaffold as a privileged structure for generating potent and selective enzyme modulators for biochemical and pharmacological research.
Table of Inhibition Data for this compound Derivatives
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Derivatives of 7-(Trifluoromethyl)benzo[d]thiazol-2-amine | Cyclooxygenase-1 (COX-1) | 5.0 µM (IC₅₀) | ontosight.ai |
| Derivatives of 7-(Trifluoromethyl)benzo[d]thiazol-2-amine | Cyclooxygenase-2 (COX-2) | 10 µM (IC₅₀) | ontosight.ai |
| 2-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide | Carbonic Anhydrase I (hCA I) | 267.4 nM (Kᵢ) | nih.gov |
| 2-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide | Carbonic Anhydrase II (hCA II) | 49.3 nM (Kᵢ) | nih.gov |
| 2-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide | Carbonic Anhydrase VII (hCA VII) | 57.1 nM (Kᵢ) | nih.gov |
Future Directions and Emerging Research Avenues for 7 Trifluoromethyl Benzo D Thiazole Chemistry
Sustainable and Green Synthesis Approaches
The principles of green chemistry are increasingly pivotal in modern synthetic methodologies, aiming to reduce environmental impact through the use of benign solvents, atom-economical reactions, and energy-efficient processes. While specific green synthesis routes for 7-(trifluoromethyl)benzo[d]thiazole are not yet extensively documented, the broader field of benzothiazole (B30560) synthesis offers a fertile ground for future exploration. organic-chemistry.orgnih.gov
Future research in the sustainable synthesis of this compound is likely to focus on several key areas:
Microwave-Assisted Synthesis: This technique has been successfully employed for the rapid and efficient synthesis of various thiazole (B1198619) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govbepls.com Applying microwave irradiation to the condensation of 2-amino-5-(trifluoromethyl)benzenethiol (B3388264) with appropriate one-carbon synthons could provide a more sustainable route to the target molecule.
Catalyst-Free Reactions in Green Solvents: The development of catalyst-free synthetic protocols, particularly in environmentally friendly solvents like water or glycerol, represents a significant advancement in green chemistry. nih.govbepls.com Exploring such conditions for the cyclization reactions leading to this compound could drastically reduce the reliance on potentially toxic metal catalysts and organic solvents.
One-Pot, Multi-Component Reactions (MCRs): MCRs are inherently atom-economical and can simplify synthetic procedures by combining multiple steps into a single operation. Designing a one-pot MCR for this compound, starting from readily available precursors, would be a highly desirable and sustainable approach. researchgate.net
| Green Synthesis Strategy | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency |
| Catalyst-Free Synthesis in Water | Elimination of metal catalysts, use of a benign solvent, simplified work-up |
| One-Pot Multi-Component Reactions | High atom economy, reduced waste, operational simplicity |
Advanced Catalytic Applications and Process Intensification
The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of chemical transformations. For this compound, future research could explore its synthesis and functionalization using advanced catalytic methods.
Heterogeneous Catalysis: The use of reusable solid catalysts, such as samarium triflate or graphitic carbon nitride, has been reported for the synthesis of benzothiazoles. organic-chemistry.org Investigating similar heterogeneous catalysts for the preparation of this compound could lead to more sustainable and cost-effective manufacturing processes.
Photocatalysis: Visible-light-mediated photocatalysis offers a green and powerful tool for organic synthesis. The intramolecular C-H functionalization/C-S bond formation to construct the benzothiazole ring has been achieved using this approach for related compounds. organic-chemistry.org Adapting photocatalytic methods for the synthesis of this compound could provide access to this molecule under mild and environmentally friendly conditions.
Process Intensification: Beyond the reaction itself, process intensification strategies aim to make chemical processes more efficient, safer, and more compact. For the synthesis of this compound, this could involve the use of microreactors or flow chemistry. These technologies offer precise control over reaction parameters, leading to improved yields and safety, and are well-suited for industrial-scale production.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the reactivity of the benzothiazole ring system in this compound. This opens up opportunities to explore novel reactivity patterns and unprecedented chemical transformations.
C-H Functionalization: Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules. nih.gov Investigating the regioselectivity of C-H activation on the this compound core could lead to the efficient synthesis of a diverse range of derivatives with tailored properties.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene (B151609) ring, enhanced by the trifluoromethyl group, could facilitate SNAr reactions. This would allow for the introduction of various nucleophiles at specific positions, providing a versatile handle for further chemical diversification.
Transformations involving the Trifluoromethyl Group: While the CF3 group is generally considered robust, exploring its potential for transformation under specific conditions could lead to new synthetic pathways. For instance, reactions that modify or replace the trifluoromethyl group could yield novel benzothiazole derivatives that are otherwise difficult to access.
Integration into Next-Generation Functional Materials and Nanomaterials
The unique electronic properties imparted by the trifluoromethyl group make this compound a promising building block for next-generation functional materials and nanomaterials.
Organic Electronics: Benzothiazole derivatives have been investigated as components of organic semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govnih.govresearchgate.net The electron-withdrawing trifluoromethyl group in this compound could be beneficial for developing n-type or ambipolar organic semiconductors, which are crucial for the fabrication of complementary logic circuits. nih.gov
Functional Dyes and Probes: The benzothiazole core is known to be a part of various fluorescent dyes. The introduction of a trifluoromethyl group can modulate the photophysical properties, such as absorption and emission wavelengths, and quantum yields. This could lead to the development of novel fluorescent probes for bioimaging or chemosensors.
Functionalized Nanomaterials: The attachment of this compound to the surface of nanomaterials, such as gold nanoparticles or quantum dots, could impart new functionalities. nih.gov For example, such functionalized nanomaterials could find applications in targeted drug delivery, diagnostics, or catalysis. jsynthchem.com
| Application Area | Potential Role of this compound |
| Organic Semiconductors | n-type or ambipolar material for OFETs and OLEDs |
| Functional Dyes | Component of novel fluorescent probes with tuned photophysical properties |
| Nanomaterials | Surface functionalization to create new hybrid materials for various applications |
Synergistic Research at the Interface of Synthetic Chemistry and Materials Science
The successful development of new technologies based on this compound will require a close collaboration between synthetic chemists and materials scientists. The synergy between these disciplines will be crucial for translating the potential of this molecule into tangible applications.
Future research at this interface should focus on establishing clear structure-property relationships. Synthetic chemists can create a library of this compound derivatives with systematic variations in their molecular structure. Materials scientists can then characterize the physical and electronic properties of these compounds and evaluate their performance in various devices. This iterative cycle of design, synthesis, and characterization will be essential for optimizing the performance of materials based on this promising heterocyclic scaffold. nih.govnih.gov
Q & A
What are the common synthetic routes for 7-(trifluoromethyl)benzo[d]thiazole, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis of this compound derivatives often involves:
- Nickel-catalyzed cross-coupling : 2-Substituted benzo[d]thiazoles react with aryl/alkenyl aluminum reagents using 4 mol% NiCl₂(dppf) and 2,2'-bipyridine as a ligand. Yields range from 41–94%, depending on electronic effects of substituents .
- Halogenation strategies : Chlorination/fluorination of benzo[d]thiazole precursors under controlled conditions, using reagents like Cl₂ or fluorinating agents (e.g., Selectfluor). Purity is ensured via crystallization and drying .
Key Considerations: Optimize solvent choice (e.g., THF for cross-coupling), reaction time (3 days for spirocyclic derivatives ), and inert atmospheres to prevent oxidation .
How can researchers optimize nickel-catalyzed cross-coupling reactions to improve yields for 2-aryl benzo[d]thiazole derivatives?
Level: Advanced
Methodological Answer:
To enhance yields in nickel-catalyzed systems:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency compared to conventional heating .
- Ligand tuning : Use bipyridine ligands to stabilize the nickel catalyst and facilitate electron transfer.
- Substituent effects : Electron-withdrawing groups on the aryl aluminum reagent increase coupling efficiency. Monitor progress via TLC and purify using column chromatography (40% ethyl acetate in chloroform) .
What analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR spectroscopy : Identifies substituent patterns (e.g., trifluoromethyl protons at δ ~4.5 ppm) and aromatic ring coupling .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H···π interactions at 3.585 Å ).
- TLC/melting point analysis : Validates purity (e.g., ethyl acetate:methanol:water = 10:1:1 as mobile phase) .
How should researchers design biological activity studies for this compound analogs?
Level: Advanced
Methodological Answer:
- In vivo models : Use rodent assays for analgesic/anti-inflammatory activity (e.g., carrageenan-induced paw edema ).
- Dose-response profiling : Test derivatives at 10–100 mg/kg doses, monitoring GI₅₀ values (e.g., 16.23 μM for antiproliferative effects ).
- Targeted modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and blood-brain barrier penetration .
How can computational methods predict the electronic properties of this compound derivatives?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to model band gaps. The trifluoromethyl group reduces the HOMO-LUMO gap by 0.5–1.0 eV compared to non-fluorinated analogs .
- π-π stacking analysis : Calculate centroid distances (e.g., 3.564 Å between triazole and benzene rings ) to assess supramolecular interactions.
What strategies resolve contradictions in reported biological activities of benzo[d]thiazole derivatives?
Level: Advanced
Methodological Answer:
- Structural benchmarking : Compare substituent effects (e.g., -CF₃ vs. -Cl on cytotoxicity ).
- Purity validation : Ensure >95% purity via HPLC and elemental analysis to exclude confounding by impurities .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer activity) and negative controls .
What are the key structural features of this compound that influence reactivity?
Level: Basic
Methodological Answer:
- Electron-withdrawing -CF₃ group : Enhances electrophilicity at the thiazole sulfur, facilitating nucleophilic substitutions .
- Aromatic system : Participates in π-π stacking (e.g., with tyrosine residues in enzyme active sites ).
- Sulfur atom : Acts as a hydrogen-bond acceptor (e.g., in kinase inhibition ).
How can researchers study intermolecular interactions of this compound with biological targets?
Level: Advanced
Methodological Answer:
- X-ray crystallography : Resolve binding modes (e.g., ligand-protein complexes at 1.8 Å resolution ).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG ~ -8 kcal/mol for high-affinity interactions).
- Molecular docking : Use software like AutoDock Vina to predict binding poses (e.g., docking scores ≤ -7.0 kcal/mol indicate strong binding ).
What are the methodological challenges in synthesizing enantiopure this compound derivatives?
Level: Advanced
Methodological Answer:
- Chiral resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane:isopropanol (90:10) mobile phase.
- Asymmetric catalysis : Employ palladium catalysts with BINAP ligands for Suzuki-Miyaura couplings (ee > 90% ).
- Racemization risks : Avoid prolonged heating (>80°C) to prevent loss of enantiomeric excess .
How do solvent and temperature affect the stability of this compound during storage?
Level: Basic
Methodological Answer:
- Storage conditions : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis.
- Solvent selection : Use anhydrous DMSO for long-term stability (degradation <5% over 6 months ).
- Accelerated stability testing : Conduct thermal cycling (25–40°C) and monitor via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
